molecular formula C15H28N4O4S B2790625 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-32-7

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B2790625
CAS No.: 825607-32-7
M. Wt: 360.47
InChI Key: KWLZSHLNJJOVSA-UHFFFAOYSA-N
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Description

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound with the molecular formula C15H28N4O4S and a molecular weight of 360.47222 g/mol . This compound is characterized by the presence of a morpholinylsulfonyl group, a piperazinyl group, and an azepane ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl and morpholinyl groups, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane include:

  • 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}hexane
  • 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}octane

These compounds share structural similarities but differ in the length of the carbon chain in the azepane ring, which can affect their chemical properties and applications .

Properties

IUPAC Name

azepan-1-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4S/c20-15(16-5-3-1-2-4-6-16)17-7-9-18(10-8-17)24(21,22)19-11-13-23-14-12-19/h1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLZSHLNJJOVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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